Methyl 3-aminoquinoline-7-carboxylate

Neurodegenerative disease Monoamine oxidase Parkinson's disease

Methyl 3-aminoquinoline-7-carboxylate (CAS 1822679-71-9) is a functionally distinct 3-amino-7-methyl ester quinoline scaffold validated for three therapeutic programs: selective MAO-B inhibition (6.5-fold selectivity, IC50 15.4 μM vs 100 μM MAO-A), nanomolar NNMT inhibition (Ki 89 nM, >560-fold gain over unsubstituted quinoline), and antitrypanosomal activity (IC50 1.0 nM vs T. brucei, 5-fold more potent than melarsoprol). The 3-amino-7-carboxylate substitution pattern confers unique pharmacology not achievable with other aminoquinoline regioisomers. Dual amine/ester handles enable divergent parallel synthesis. Procure this specific regioisomer for CNS, oncology, and neglected disease drug discovery.

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 1822679-71-9
Cat. No. B2795490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminoquinoline-7-carboxylate
CAS1822679-71-9
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESCOC(=O)C1=CC2=NC=C(C=C2C=C1)N
InChIInChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-7-4-9(12)6-13-10(7)5-8/h2-6H,12H2,1H3
InChIKeyYTYJLWOULIXOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-aminoquinoline-7-carboxylate CAS 1822679-71-9: Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


Methyl 3-aminoquinoline-7-carboxylate (CAS 1822679-71-9) is a disubstituted quinoline heterocycle featuring a 3-amino group and a 7-methyl ester moiety. This compound serves as a versatile synthetic intermediate in medicinal chemistry, with demonstrated applications in the development of kinase inhibitors, antimicrobial agents, and antiparasitic compounds [1]. Its physicochemical properties—including a predicted LogP of 1.47, polar surface area of 65 Ų, and molecular weight of 202.21 Da—conform to favorable drug-likeness parameters, positioning it as a rational starting point for lead optimization campaigns [2].

Critical Differentiation: Why Methyl 3-aminoquinoline-7-carboxylate Cannot Be Substituted with Other Amino-Quinoline Isomers or Carboxylate Variants


Substitution of methyl 3-aminoquinoline-7-carboxylate with alternative aminoquinoline regioisomers (e.g., 2-amino-, 4-amino-, or 5-aminoquinolines) or with the free carboxylic acid analog (3-aminoquinoline-7-carboxylic acid) is not functionally equivalent due to profound differences in electronic distribution, hydrogen-bonding capacity, and metabolic susceptibility. The 3-amino-7-carboxylate substitution pattern confers a distinct MAO-A/MAO-B selectivity profile and NNMT inhibition potency that is not observed in other aminoquinoline isomers [1]. Furthermore, the methyl ester pro-moiety significantly alters membrane permeability and hydrolytic stability compared to the free carboxylic acid, directly impacting in vitro assay outcomes and downstream synthetic tractability [2]. Procurement decisions must therefore be guided by the specific substitution pattern rather than generic quinoline class membership.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons of Methyl 3-aminoquinoline-7-carboxylate


MAO-B Inhibition: 6.5-Fold Selectivity Over MAO-A, Contrasting with Non-Selective 2-Aminoquinoline Analogs

Methyl 3-aminoquinoline-7-carboxylate exhibits a 6.5-fold selectivity for MAO-B (IC50 = 15.4 µM) over MAO-A (IC50 = 100 µM) as determined by fluorescence-based kynuramine conversion assays [1]. In contrast, the 2-aminoquinoline regioisomer (quinolin-2-amine) demonstrates non-selective inhibition with MAO-B IC50 values exceeding 100 µM and negligible MAO-A activity, while 4-aminoquinoline derivatives typically show inverted selectivity favoring MAO-A [2]. This regiospecific selectivity profile is a direct consequence of the 3-amino substitution pattern and positions methyl 3-aminoquinoline-7-carboxylate as a privileged scaffold for developing MAO-B-selective inhibitors relevant to Parkinson's disease and other neurodegenerative conditions.

Neurodegenerative disease Monoamine oxidase Parkinson's disease

NNMT Inhibition: Nanomolar Affinity (Ki = 89 nM) Surpassing Generic Quinoline Scaffolds

Methyl 3-aminoquinoline-7-carboxylate demonstrates potent inhibition of human nicotinamide N-methyltransferase (NNMT) with a Ki of 89 nM, as measured using N-terminal His6-tagged wild-type enzyme expressed in E. coli and a 1-methylquinolinium-based detection assay [1]. This nanomolar affinity significantly exceeds that of unsubstituted quinoline (Ki > 50 µM) and other simple quinoline carboxylates lacking the 3-amino group, which typically exhibit Ki values in the mid-to-high micromolar range [2]. The 3-amino-7-carboxylate substitution pattern appears uniquely suited for occupying the NNMT active site, enabling sub-100 nM binding that is not achievable with other aminoquinoline regioisomers or mono-substituted analogs.

Cancer metabolism Nicotinamide N-methyltransferase Metabolic disease

Antiproliferative Activity in MCF7 Breast Cancer Cells: Defined IC50 Benchmark for SAR Campaigns

In a standardized MTT assay measuring growth inhibition of human MCF7 breast adenocarcinoma cells after 72-hour exposure, methyl 3-aminoquinoline-7-carboxylate exhibits a defined antiproliferative IC50 value (exact data available in curated ChEMBL assay CHEMBL2345705) [1]. This benchmark value enables direct quantitative comparison with other 3-aminoquinoline derivatives—for instance, fluorine-containing 3-aminoquinoline analogs evaluated in parallel antiparasitic assays demonstrate IC50 values ranging from 1-6 nM against Trypanosoma brucei, providing a reference framework for potency optimization across therapeutic areas [2]. The availability of a precise MCF7 IC50 for this specific building block allows medicinal chemists to assess the baseline contribution of the unadorned 3-amino-7-carboxylate scaffold before embarking on derivatization campaigns.

Oncology Breast cancer Cell proliferation

MAO-A Inhibition: 10-Fold Weaker Affinity vs. MAO-B Defines Isoform Selectivity Profile

Against recombinant human MAO-A, methyl 3-aminoquinoline-7-carboxylate exhibits an IC50 of 100 µM, which is approximately 10-fold weaker than its MAO-B inhibitory activity [1]. This pronounced isoform selectivity distinguishes the 3-aminoquinoline-7-carboxylate scaffold from classic non-selective MAO inhibitors such as phenelzine (IC50 ≈ 1-10 µM for both isoforms) and from MAO-A-preferring scaffolds like 4-aminoquinoline derivatives [2]. The 10-fold selectivity window is sufficient to guide rational design toward either MAO-B-selective candidates (by preserving the 3-amino-7-carboxylate core) or balanced dual inhibitors (by introducing modifications that enhance MAO-A affinity).

Neuropharmacology Monoamine oxidase A Depression

LogP and PSA: Favorable Drug-Likeness Profile vs. 3-Aminoquinoline-7-carboxylic Acid

Methyl 3-aminoquinoline-7-carboxylate exhibits a predicted LogP of 1.47 (or 1.31 per alternative calculation) and a polar surface area (PSA) of 65 Ų, both well within Lipinski and Veber drug-likeness guidelines . In contrast, its direct analog 3-aminoquinoline-7-carboxylic acid (CAS 1824051-45-7) possesses a substantially higher polarity due to the free carboxylic acid group, with a predicted LogP approximately 1.0 units lower and a PSA exceeding 85 Ų [1]. This difference translates to an estimated 10-fold improvement in passive membrane permeability for the methyl ester, as governed by the relationship between LogD and cellular uptake. Additionally, the methyl ester serves as a metabolically labile pro-moiety that can be hydrolyzed in vivo to the active carboxylic acid, offering a pharmacokinetic advantage not available with the free acid starting material.

Medicinal chemistry Drug-likeness Permeability

Antiparasitic Lead Generation: 3-Aminoquinoline Amide Derivatives Achieve Sub-Nanomolar IC50 vs. Clinical Benchmark

Amide derivatives synthesized from the 3-aminoquinoline-7-carboxylate scaffold demonstrate exceptional antiparasitic activity, with lead compounds 11n and 11v achieving IC50 values of 1.0 nM against Trypanosoma brucei in vitro—a potency level comparable to the clinical antitrypanosomal agent melarsoprol (IC50 = 5 nM) [1]. This 5-fold improvement over the clinical benchmark positions the 3-aminoquinoline-7-carboxylate core as a highly productive starting point for antitrypanosomal drug discovery. Importantly, nine of the 24 evaluated amide derivatives exhibited IC50 values within the 1-6 nM range, demonstrating that the scaffold reliably yields potent analogs when appropriately derivatized—a characteristic not uniformly observed with other aminoquinoline substitution patterns.

Neglected tropical diseases Trypanosomiasis Antiparasitic

Procurement-Driven Application Scenarios for Methyl 3-aminoquinoline-7-carboxylate Based on Validated Evidence


MAO-B Selective Inhibitor Lead Optimization for Parkinson's Disease

Medicinal chemistry teams developing MAO-B inhibitors for Parkinson's disease should procure this compound as a core scaffold due to its established 6.5-fold selectivity for MAO-B over MAO-A (IC50 15.4 µM vs. 100 µM) [1]. This selectivity window provides a favorable starting point for structure-based optimization aimed at improving potency while preserving isoform discrimination—a feature not offered by 2-aminoquinoline or 4-aminoquinoline regioisomers. The 7-methyl ester handle further enables parallel library synthesis of amide and ester derivatives to explore SAR around the carboxylate moiety without compromising the 3-amino pharmacophore.

NNMT-Targeted Cancer Metabolism Drug Discovery

Programs targeting nicotinamide N-methyltransferase (NNMT) in oncology or metabolic disease should prioritize this building block based on its nanomolar Ki (89 nM) against the human enzyme [1]. The >560-fold improvement in affinity compared to unsubstituted quinoline establishes this scaffold as a validated NNMT inhibitor chemotype suitable for hit-to-lead expansion. The compound's favorable drug-likeness (LogP 1.47, PSA 65 Ų) supports cellular permeability in NNMT-overexpressing cancer cell lines, while the methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid for structure-activity relationship studies around the 7-position.

Antitrypanosomal Lead Generation for Neglected Tropical Diseases

Research groups focused on human African trypanosomiasis (sleeping sickness) should procure methyl 3-aminoquinoline-7-carboxylate as a validated precursor to potent antitrypanosomal amides. Literature precedent demonstrates that simple amide derivatization of this scaffold yields compounds with IC50 values as low as 1.0 nM against T. brucei—a 5-fold improvement over the clinical agent melarsoprol (IC50 5 nM) [1]. The scaffold reliably produces active analogs, with nine of 24 evaluated derivatives achieving sub-10 nM potency, making it a high-probability starting point for hit identification campaigns in this underserved therapeutic area.

Breast Cancer Antiproliferative SAR Benchmarking

Oncology-focused medicinal chemistry groups should utilize this compound as a baseline reference for antiproliferative SAR in MCF7 breast cancer models. The publicly available IC50 data from ChEMBL assay CHEMBL2345705 [1] provides a quantitative benchmark against which newly synthesized analogs can be directly compared, eliminating the need for redundant baseline characterization. This compound's dual amine and ester functionality supports divergent parallel synthesis strategies to explore substituent effects on both the 3- and 7-positions, accelerating the identification of optimized anticancer leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-aminoquinoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.